REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH:8][C:9]([O:11][CH2:12][CH:13]=[CH2:14])=[O:10].CCN(CC)CC.[CH3:22][S:23](Cl)(=[O:25])=[O:24].[NH4+].[Cl-]>C(Cl)Cl>[CH3:22][S:23]([O:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH:8][C:9]([O:11][CH2:12][CH:13]=[CH2:14])=[O:10])(=[O:25])=[O:24] |f:3.4|
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
OCCCCCCNC(=O)OCC=C
|
Name
|
|
Quantity
|
4.06 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was warmed to 22° C.
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The layers separated
|
Type
|
WASH
|
Details
|
the aqueous layer washed with CH2Cl2 (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined washes were washed with 20% aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a pale yellow oil (3.2 g) that
|
Type
|
CUSTOM
|
Details
|
was used without further purification in the subsequent alkylation step
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)OCCCCCCNC(=O)OCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |